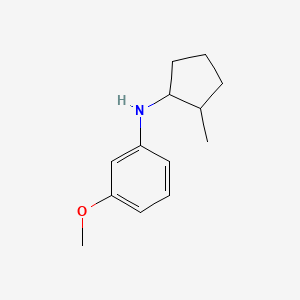

3-methoxy-N-(2-methylcyclopentyl)aniline

Description

Architectural Significance of N-Aryl Cyclopentylamines in Organic Synthesis

N-Aryl cyclopentylamines are recognized as important structural motifs in a variety of functional molecules. nih.gov The N-aryl portion of the molecule provides a platform for electronic modifications through the introduction of various substituents on the aromatic ring, influencing properties such as basicity and nucleophilicity. fiveable.meopenstax.org The cyclopentyl group, a non-planar saturated ring, introduces a three-dimensional aspect to the molecule, which can be crucial for its interaction with biological targets or for the organization of materials at a molecular level.

The synthesis of these compounds has been a topic of considerable interest, with methods such as palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling being prominent. wjpmr.com These reactions allow for the formation of the crucial carbon-nitrogen bond between the aryl and cyclopentyl moieties. More recent methodologies, such as the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes, have provided novel pathways to polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.gov Saturated cyclic amines, including cyclopentylamines, are key building blocks in the synthesis of a wide range of bioactive compounds and natural products. nih.gov

Contextualization of 3-methoxy-N-(2-methylcyclopentyl)aniline within Advanced N-Aryl Cyclopentylamine Research

Within the broader family of N-aryl cyclopentylamines, the specific compound this compound presents a unique combination of structural features. The methoxy (B1213986) group at the meta-position of the aniline (B41778) ring acts as an electron-donating group, which can modulate the electronic properties of the aromatic system. openstax.org The presence of a methyl group on the cyclopentyl ring introduces a chiral center, leading to the existence of stereoisomers. This stereochemical complexity can be of significant interest in applications where specific three-dimensional arrangements are required, such as in asymmetric catalysis or in the development of stereospecific pharmaceuticals.

The study of such specifically substituted N-aryl cyclopentylamines contributes to a deeper understanding of structure-activity relationships and can lead to the discovery of molecules with enhanced performance in various applications, from medicinal chemistry to materials science. openstax.orgopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-methoxy-N-(2-methylcyclopentyl)aniline |

InChI |

InChI=1S/C13H19NO/c1-10-5-3-8-13(10)14-11-6-4-7-12(9-11)15-2/h4,6-7,9-10,13-14H,3,5,8H2,1-2H3 |

InChI Key |

XOBRSMGBYOAAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy N 2 Methylcyclopentyl Aniline and Analogous Structures

Convergent and Divergent Synthesis of the N-(2-methylcyclopentyl)aniline Core

The construction of the N-(2-methylcyclopentyl)aniline scaffold can be approached through several strategic pathways. A convergent synthesis, for instance, would involve the separate preparation of the chiral 2-methylcyclopentylamine moiety and the aromatic partner, 3-methoxyaniline, followed by a final carbon-nitrogen bond-forming reaction. This approach allows for flexibility and optimization of the synthesis of each fragment. Alternatively, a divergent strategy might utilize a common intermediate that can be elaborated to produce a variety of analogs with different substituents on either the cyclopentyl ring or the aniline (B41778) moiety. A key transformation in many of these strategies is the direct asymmetric reductive amination (DARA) of 2-methylcyclopentanone (B130040) with an appropriate aryl amine, which forms the core structure and sets the crucial stereochemistry in a single, highly atom-economical step. acs.org

The primary challenge in synthesizing the target compound lies in the stereoselective formation of the 2-methylcyclopentylamine fragment. The presence of substituents at the C1 and C2 positions of the cyclopentane (B165970) ring results in the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Therefore, methods that can selectively produce a single desired diastereomer with high enantiomeric purity are of paramount importance.

Asymmetric reductive amination (ARA) is a powerful and direct method for synthesizing chiral amines from prochiral ketones. liv.ac.uk This one-pot procedure typically involves the reaction of a ketone (2-methylcyclopentanone) with an amine (e.g., 3-methoxyaniline) to form an imine or enamine intermediate in situ. This intermediate is then reduced asymmetrically by a chiral catalyst using a reductant, such as molecular hydrogen or a hydride source, to yield the enantiomerically enriched amine. liv.ac.uk

Stereoselective Formation of the 2-Methylcyclopentylamine Moiety

Asymmetric Reductive Amination of 2-Methylcyclopentanone with Aryl Amines

Chiral Palladium-Catalyzed Approaches and Ligand Effects

Palladium-based catalysts have emerged as effective tools for asymmetric reductive aminations. nih.govsigmaaldrich.com The catalyst system typically consists of a palladium precursor and a chiral phosphine (B1218219) ligand. The ligand is the primary source of asymmetry, creating a chiral environment around the metal center that directs the approach of the reductant to one face of the imine intermediate.

Research has demonstrated the efficacy of stable, preformed palladium(II) complexes with chiral diphosphine ligands like BINAP, Tol-BINAP, and CHIRAPHOS in the ARA of various ketones. nih.gov These catalysts can achieve high yields and excellent enantioselectivities (up to >99% ee). nih.gov The structure of the ligand plays a critical role in the reaction's outcome. organic-chemistry.org Factors such as the bite angle, steric bulk, and electronic properties of the phosphine ligand influence both the reactivity and the stereoselectivity of the catalytic system. acs.orgresearchgate.net For example, ligands with greater steric hindrance can enhance enantioselectivity by creating a more defined chiral pocket. nih.gov The development of novel ligands, such as dialkyl biheteroaryl phosphines, continues to expand the scope and efficiency of palladium-catalyzed amination reactions. organic-chemistry.org

| Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | ee (%) | Reference |

| PdBr₂ | (R)-BINAP | Aryl Ketones | >95 | up to 99 | nih.gov |

| PdBr₂ | (R)-Tol-BINAP | Aryl Ketones | >95 | up to 99 | nih.gov |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Aryl Ketones | >99 | up to 96 | google.com |

| Ru(OAc)₂ | (S)-BINAP | Heteroaryl Ketones | >95 | >94 | acs.org |

Table 1. Representative results for transition metal-catalyzed asymmetric reductive amination of ketones, highlighting the effect of different chiral ligands.

Diastereoselectivity and Enantioselectivity in Reductive Amination

For a substituted cyclic ketone like 2-methylcyclopentanone, the reductive amination process must control both diastereoselectivity and enantioselectivity. The initial enamine or imine formed can exist as different isomers, and their reduction can lead to both cis and trans products relative to the C1-C2 substitution on the cyclopentane ring. The chiral catalyst must therefore not only distinguish between the two enantiotopic faces of the C=N bond but also influence the facial selectivity of the reduction to favor one diastereomer over the other.

The development of palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones to yield trans cycloalkanols demonstrates that palladium catalysts can effectively control diastereoselectivity in cyclic systems. dicp.ac.cn This control is often achieved through subtle interactions between the catalyst, the substrate, and the aromatic ring. dicp.ac.cn In the context of reductive amination, the choice of catalyst, ligand, and reaction conditions is critical for achieving high diastereomeric ratios (dr) and enantiomeric excess (ee). Iridium-based catalysts with phosphoramidite (B1245037) ligands have also shown excellent levels of stereocontrol in reductive aminations. nih.govscilit.com

| Ketone Substrate | Amine | Catalyst System | dr (trans:cis) | ee (%) (trans) | Reference |

| 2-Phenylcyclopentanone | - | Pd(TFA)₂ / (S)-DM-SEGPHOS | >99:1 | 99 | dicp.ac.cn |

| 2-(4-Methoxyphenyl)cyclohexanone | - | Pd(TFA)₂ / (S)-DM-SEGPHOS | >99:1 | 99 | dicp.ac.cn |

| Acetophenone | p-Anisidine | [Ir(COD)Cl]₂ / f-Binaphane | - | 96 | google.com |

| Arylacetones | Various | Iridium / Phosphoramidite | - | up to 99 | nih.gov |

Table 2. Examples of stereocontrol in the asymmetric reduction of cyclic ketones and related reductive aminations. Note: The first two entries refer to ketone hydrogenation, a closely related transformation, to illustrate diastereocontrol.

Influence of Aryl Amine Substituents on Reaction Outcome

The electronic and steric properties of the substituents on the aryl amine can significantly influence the course of the asymmetric reductive amination. In the synthesis of 3-methoxy-N-(2-methylcyclopentyl)aniline, the methoxy (B1213986) group on the aniline ring is an electron-donating group.

Studies have shown that the electronic nature of substituents on the aryl amine can have varied effects. nih.govacs.org In some catalytic systems, both electron-donating and electron-withdrawing groups on the aromatic ring of the amine are well-tolerated and have a limited effect on the yield or enantioselectivity. nih.gov However, in other cases, strongly electron-withdrawing groups on the aniline may decrease the nucleophilicity of the nitrogen atom, potentially slowing down the initial imine formation step. Conversely, bulky ortho-substituents on the aniline can introduce steric hindrance that may affect the rate of reaction or the stereochemical outcome. For instance, organocatalytic reductive aminations have shown that anilines with electron-withdrawing groups at the para-position can have a negative effect on the reaction. acs.org Careful optimization of the reaction conditions is often necessary to accommodate the specific electronic and steric profile of the aryl amine substrate.

| Ketone | Aryl Amine Substituent | Catalyst System | Yield (%) | ee (%) | Reference |

| Acetophenone | p-Methoxy (EDG) | Ir / (S,S)-f-Binaphane | >99 | 96 | google.com |

| Acetophenone | p-Chloro (EWG) | Ir / (S,S)-f-Binaphane | >99 | 95 | google.com |

| Propiophenone | p-Methoxy (EDG) | Chiral Borophosphate | 95 | 98 | acs.org |

| Propiophenone | p-Nitro (EWG) | Chiral Borophosphate | 65 | 94 | acs.org |

Table 3. Influence of aryl amine substituents on the outcome of asymmetric reductive amination. (EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group).

An alternative and elegant approach to constructing the chiral cyclopentylamine (B150401) core is through catalytic asymmetric [3+2] cycloaddition reactions. organic-chemistry.org This strategy builds the five-membered ring from acyclic precursors, offering a high degree of control over the resulting stereochemistry.

In one such methodology, chiral cyclopentyl β-amino esters are synthesized via the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates, catalyzed by a chiral dirhodium complex. nih.govscispace.com This method can achieve high yields with excellent diastereocontrol and up to 98% ee. nih.govscispace.com The resulting highly functionalized cyclopentylamine precursors can then be further modified to yield the target N-aryl-2-methylcyclopentylamine structure. Another powerful variant involves the asymmetric photoredox-catalyzed [3+2] cycloaddition of N-arylcyclopropylamines with electron-deficient olefins. acs.orgresearchgate.net This dual-catalyst system, often employing a chiral phosphoric acid, can generate a wide array of valuable cyclopentylamines with high yields, enantioselectivities, and diastereoselectivities. acs.orgresearchgate.net These cycloaddition strategies provide a fundamentally different disconnection for accessing the core structure, highlighting the versatility of modern catalytic methods.

Catalytic Asymmetric [3+2] Cycloaddition Strategies for Cyclopentylamine Scaffolds

Regioselective Construction of the 3-Methoxyaniline Substructure

The introduction of the 3-methoxyaniline moiety is a critical step in the synthesis of the target compound. This can be achieved through modern cross-coupling reactions or through the construction of a pre-functionalized aniline ring.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. This reaction is highly versatile and can be applied to the synthesis of this compound by coupling 2-methylcyclopentylamine with a suitable 3-methoxyphenyl (B12655295) electrophile, such as 3-bromoanisole (B1666278) or 3-methoxyphenyl triflate.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig, are crucial for achieving high catalytic activity. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of base is also critical, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), depending on the substrate's functional group tolerance.

Table 4: Representative Ligands for Buchwald-Hartwig Amination This table is interactive. Users can sort and filter the data.

| Ligand | Structure | Key Features |

|---|---|---|

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biaryl phosphine |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Electron-rich biaryl phosphine with methoxy groups |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Bulky and electron-donating biaryl phosphine |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Highly active for a broad range of substrates |

For the synthesis of highly substituted or sterically hindered anilines, traditional cross-coupling methods can be challenging. An alternative approach involves the construction of the aniline ring with the desired substitution pattern already in place. A notable non-catalyzed C-C coupling protocol allows for the synthesis of sterically crowded anilines. rsc.org This method involves a three-step process starting from dimethyl-2-aminoisophthalate. rsc.org The key step is a non-catalyzed substitution of a methoxy group in a bis[methyl(methoxy)diaryl]aniline intermediate with a Grignard reagent. rsc.org This protocol enables the formation of anilines with significant steric bulk around the nitrogen atom, which can be advantageous for tuning the electronic and steric properties of the final molecule. rsc.org

Table 5: Synthesis of Sterically Hindered Anilines via Non-Catalyzed C-C Coupling This table is interactive. Users can sort and filter the data.

| Entry | Diaryl Methoxy Intermediate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bis[methyl(methoxy)diphenyl]aniline | MeMgBr | 2,6-Bis(1,1-diphenylethyl)aniline | 90 |

| 2 | Bis[methyl(methoxy)di(p-tolyl)]aniline | MeMgBr | 2,6-Bis[1,1-di(p-tolyl)ethyl]aniline | 85 |

| 3 | Bis[methyl(methoxy)diphenyl]aniline | PhMgBr | 2,6-Bis(trityl)aniline | 75 |

Strategic Functionalization of the this compound Framework

Once the core structure of this compound is assembled, further functionalization can be explored to generate analogues with diverse properties. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups onto otherwise unreactive C-H bonds, avoiding the need for pre-functionalized substrates.

For a framework like N-arylcyclopentylamine, C-H functionalization can be directed to various positions. For instance, C-H arylation of the cyclopentyl ring can be achieved. While specific examples for the this compound are not extensively documented, analogous systems demonstrate the feasibility of such transformations. For example, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes directed by the native tertiary alkylamine has been reported. This suggests that the nitrogen atom in the target molecule could potentially direct C-H activation on the cyclopentyl ring.

Furthermore, functionalization of the aniline ring is also a viable strategy. The electronic properties of the methoxy group and the N-cyclopentyl substituent will direct further electrophilic or nucleophilic aromatic substitution reactions. Modern cross-coupling methodologies could also be employed if a handle, such as a halogen, is introduced onto the aniline ring.

Selective Derivatization of the Aniline Moiety

The secondary amine in this compound presents a key site for synthetic modification. Specifically, the carbon-hydrogen bond at the α-position to the nitrogen atom on the 2-methylcyclopentyl group is a target for functionalization. Modern synthetic methods allow for the direct transformation of these typically unreactive C-H bonds.

Direct α-C-H functionalization of secondary amines is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. nih.govkaust.edu.sa This approach avoids lengthy synthetic sequences and the generation of waste. kaust.edu.sa For cyclic secondary amines like the N-(2-methylcyclopentyl) group, one effective method involves the in situ generation of a reactive imine intermediate. nih.govresearchgate.net

This process can be initiated by deprotonating the amine with an organolithium reagent, followed by the addition of a hydride acceptor (e.g., a ketone like benzophenone). nih.gov The hydride transfer generates a transient cyclic imine, which is then susceptible to attack by a nucleophile, such as an organolithium or Grignard reagent. nih.govresearchgate.net This one-pot procedure enables the introduction of a wide variety of substituents at the α-position. nih.gov A key advantage of this strategy is its applicability to the regioselective functionalization of amines that already possess an α-substituent, leading to the formation of α,α′-disubstituted products. nih.gov

| Method | Key Steps | Applicable Nucleophiles | Key Features |

| Intermolecular Hydride Transfer | 1. Deprotonation of N-H bond2. Hydride transfer to an acceptor (e.g., ketone) to form a transient imine3. Nucleophilic addition to the imine | Organolithium reagents (alkyl, aryl, heteroaryl), Grignard reagents, Lithium acetylides. nih.govresearchgate.net | Protecting-group-free, operationally simple, one-pot procedure, regioselective. nih.gov |

Visible-light photoredox catalysis has emerged as a mild and sustainable tool for organic synthesis, particularly for the functionalization of amines. kaust.edu.saacs.orgnih.gov This methodology utilizes a photocatalyst (often ruthenium or iridium complexes) that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes. kaust.edu.sa

In the context of secondary amines, the process typically begins with the oxidation of the amine by the excited photocatalyst. kaust.edu.sa This SET event generates a highly reactive amine radical cation. Subsequent deprotonation of the α-C-H bond leads to the formation of a key α-amino radical intermediate. acs.orgnih.gov Alternatively, further oxidation can produce an iminium ion. kaust.edu.saacs.orgnih.gov These reactive intermediates can be trapped by a variety of nucleophiles or radical species, enabling the formation of new bonds at the α-carbon. kaust.edu.sanih.gov This approach is notable for its operational simplicity and the use of environmentally benign visible light as a driving force. acs.org

| Catalysis Type | Key Intermediates | Mechanism Steps | Potential Transformations |

| Photoredox Catalysis | Amine Radical Cation, α-Amino Radical, Iminium Ion acs.orgnih.gov | 1. Excitation of photocatalyst by visible light2. Single-Electron Transfer (SET) from amine to catalyst3. Deprotonation/Oxidation to form radical or iminium ion4. Reaction with a coupling partner | α-Alkylation, α-Arylation, Aza-Henry reaction. kaust.edu.saacs.org |

Electro-organic synthesis offers a high degree of control over redox transformations by precisely adjusting electrode potentials. nih.govchemrxiv.org This technique provides a powerful alternative to chemical oxidants for the functionalization of amines. acs.org Direct electrolysis of amines often requires a large overpotential, which can lead to uncontrolled multi-electron oxidation. chemrxiv.org For instance, the classical Shono oxidation typically involves a two-electron oxidation to form an N-acyl-iminium cation. chemrxiv.org

To achieve more selective transformations, modern electrochemical methods can control the degree of oxidation. nih.gov Mediated electrolysis uses a redox mediator that undergoes a reversible single-electron cycle at the electrode and then engages in a homogeneous SET with the amine substrate. nih.govchemrxiv.org This allows for selective one-electron oxidation to generate an α-amino radical. chemrxiv.org Another advanced technique is the use of alternating current (AC) electrolysis, where adjusting the AC frequency can selectively favor one-electron oxidation over two-electron oxidation, thus controlling whether an α-amino radical or an iminium cation is formed. nih.govchemrxiv.org These methods enable chemoselective α-amine functionalization with high functional group tolerance. nih.govmdpi.com

| Electrochemical Method | Controlling Factor | Generated Intermediate | Advantages |

| Mediated Electrolysis | Redox Mediator chemrxiv.org | α-Amino Radical (via 1e⁻ oxidation) | Avoids large overpotentials, selective single-electron transfer. chemrxiv.org |

| AC Electrolysis | AC Frequency nih.gov | α-Amino Radical or Iminium Cation | Allows switching between one- and two-electron oxidation pathways. nih.govchemrxiv.org |

Electrophilic Transformations on the Methoxy-Substituted Aromatic Ring

The aromatic ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the electronic properties of the existing methoxy and amine substituents. wikipedia.org

Substituents on a benzene (B151609) ring significantly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.orgulethbridge.ca Groups are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgwikipedia.org

Both the secondary amine (-NHR) and the methoxy (-OCH3) groups are classified as activating groups. wikipedia.orgorganicchemistrytutor.com They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. ulethbridge.calibretexts.org This electron donation occurs through the resonance effect (or mesomeric effect), where a lone pair of electrons on the nitrogen or oxygen atom is delocalized into the π-system of the ring. ulethbridge.caorganicchemistrytutor.com This increased electron density stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. ulethbridge.caorganicchemistrytutor.com

The amine and methoxy groups are strong ortho, para-directors. libretexts.orglibretexts.org This directing effect is a consequence of their ability to stabilize the arenium ion intermediate through resonance. When an electrophile attacks at the ortho or para positions relative to these substituents, a resonance structure can be drawn where the positive charge is delocalized onto the heteroatom (nitrogen or oxygen), creating a more stable intermediate. wikipedia.orgorganicchemistrytutor.comyoutube.com Attack at the meta position does not allow for this additional resonance stabilization, making the meta pathway higher in energy and therefore less favorable. wikipedia.org

In this compound, the two activating groups work together to determine the substitution pattern. The N-alkylamino group is generally a stronger activating group than the methoxy group. Therefore, the positions ortho and para to the amine group are the most activated and will be the primary sites of substitution.

Position 2: Ortho to the amine and meta to the methoxy. Highly activated.

Position 4: Para to the amine and meta to the methoxy. Highly activated.

Position 6: Ortho to the methoxy and meta to the amine. Activated.

Position 5: Meta to both groups. Least activated.

Consequently, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 6, with positions 2 and 4 being the most favored due to the powerful directing effect of the amine group. byjus.com It is important to note that under strongly acidic conditions, the amine group can be protonated to form an anilinium ion (-NH2R+). This protonated group is strongly deactivating and a meta-director due to its positive charge and powerful inductive electron-withdrawing effect. wikipedia.orgbyjus.com In such a scenario, the regiochemical outcome of the substitution would be significantly altered.

| Substituent Group | Classification | Directing Effect | Reason for Effect |

| -NHR (N-alkylamino) | Strongly Activating wikipedia.org | Ortho, Para byjus.com | Resonance donation of nitrogen lone pair stabilizes the arenium ion. wikipedia.orgyoutube.com |

| -OCH3 (Methoxy) | Strongly Activating organicchemistrytutor.com | Ortho, Para libretexts.org | Resonance donation of oxygen lone pair stabilizes the arenium ion. organicchemistrytutor.comyoutube.com |

Synthesis and Reactivity

Plausible Synthetic Routes

Two primary retrosynthetic disconnections can be envisioned for the construction of the target molecule: formation of the C-N bond or formation of the cyclopentyl ring. The more common and versatile approach involves the formation of the C-N bond.

Reductive Amination: A straightforward method would be the reductive amination of 2-methylcyclopentanone (B130040) with 3-methoxyaniline. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Buchwald-Hartwig Amination: A more modern and highly versatile method is the palladium-catalyzed Buchwald-Hartwig amination. wjpmr.com This cross-coupling reaction would involve the reaction of 3-methoxyaniline with a 2-methylcyclopentyl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the presence of the secondary amine, the electron-rich aromatic ring, and the aliphatic cyclopentyl group.

N-Alkylation and N-Acylation: The secondary amine nitrogen is nucleophilic and can readily undergo alkylation or acylation reactions to form the corresponding tertiary amine or amide derivatives.

Electrophilic Aromatic Substitution: The aniline (B41778) ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) and amino groups. Reactions such as halogenation, nitration, and Friedel-Crafts reactions would likely occur at the positions ortho and para to the activating groups.

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials.

Stereochemical Control and Analysis in 3 Methoxy N 2 Methylcyclopentyl Aniline Synthesis

Stereocontrol Elements in the 2-Methylcyclopentyl Moiety

The synthesis of the 2-methylcyclopentyl fragment with a defined stereochemistry is the cornerstone for producing a single stereoisomer of the final compound. This requires careful consideration of diastereoselectivity and enantioselectivity in the formative chemical reactions.

The relative stereochemistry of the methyl group and the point of attachment of the aniline (B41778) moiety on the cyclopentyl ring are often established through diastereoselective reactions. Cycloaddition reactions, such as the Diels-Alder reaction, can be employed to form the cyclopentane (B165970) ring with predictable stereochemical outcomes. The facial selectivity of these reactions is governed by the steric and electronic properties of the dienophile and the diene.

Similarly, the reduction of a carbonyl group in a 2-methylcyclopentanone (B130040) precursor is a common strategy to introduce the amine functionality or a precursor to it. The stereochemical outcome of such reductions is highly dependent on the reducing agent and the reaction conditions. For instance, the use of bulky reducing agents can favor the approach from the less hindered face of the ketone, leading to a high diastereomeric excess of one isomer. The interplay of steric hindrance and electronic effects dictates the approach trajectory of the hydride, thereby controlling the formation of either the cis or trans diastereomer.

Table 1: Diastereoselectivity in the Reduction of 2-Methylcyclopentanone

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| Sodium borohydride (B1222165) | Methanol | 0 | 75:25 |

| Lithium tri-sec-butylborohydride | THF | -78 | 5:95 |

| L-Selectride® | THF | -78 | 2:98 |

Note: The data presented in this table is illustrative and based on general principles of ketone reduction. Actual results may vary depending on specific reaction conditions.

To control the absolute stereochemistry of the 2-methylcyclopentyl moiety, enantioselective catalysis is a powerful tool. mdpi.com Chiral catalysts create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic intermediate. mdpi.com This leads to the preferential formation of one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric synthesis of functionalized cyclopentanes. For instance, transition-metal catalysts bearing chiral ligands can effectively catalyze a variety of transformations, including hydrogenation, hydroformylation, and C-H functionalization, with high enantioselectivity. mdpi.com Chiral Brønsted acids and organocatalysts have also emerged as effective promoters for asymmetric reactions leading to chiral cyclopentane derivatives. nih.gov The choice of catalyst and ligand is crucial and is often tailored to the specific substrate and reaction type to achieve optimal enantiomeric excess (ee). mdpi.com For example, chiral rhodium catalysts have been successfully applied in the stereoselective cyclopropanation of N-phenoxylsulfonamides. mdpi.com

Table 2: Enantioselective Synthesis of 2-Methylcyclopentyl Precursors

| Reaction Type | Chiral Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | Rh(I)-BINAP | 2-Methylenecyclopentanone | >95 |

| Michael Addition | Chiral amine | Cyclopentenone, Methylmalonate | 90-98 |

| Desymmetrization of Diketones | N-Heterocyclic Carbene | 1,3-Diketone | up to 99 |

Note: This table provides examples of enantioselective methods that can be adapted for the synthesis of the 2-methylcyclopentyl moiety. The specific substrates and catalysts would need to be optimized for the synthesis of 3-methoxy-N-(2-methylcyclopentyl)aniline precursors.

Chirality Transfer and Retention in Advanced Synthetic Routes

In more advanced synthetic strategies, the chirality can be introduced early in the synthesis from a chiral starting material (chiral pool synthesis) and then transferred and retained through a series of stereospecific or stereoselective reactions. For instance, a chiral cyclopentene (B43876) derivative can undergo a series of transformations where the existing stereocenter directs the stereochemical outcome of subsequent reactions.

This approach relies on the principles of substrate control, where the inherent chirality of the molecule dictates the facial selectivity of reagent attack. Reactions such as epoxidations, hydroborations, and conjugate additions can proceed with high levels of stereocontrol, effectively transferring the initial chirality to new stereocenters. The success of this strategy hinges on the careful design of the synthetic route to ensure that each step proceeds with high fidelity in terms of stereochemical retention or predictable inversion.

Conformational Analysis and Stereoisomerism

Understanding the conformational landscape of the different stereoisomers of this compound is crucial for elucidating its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to predict the most stable conformations and the energy barriers between them. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable insights into the preferred solution-state conformations. rsc.org These analyses help to establish the spatial relationship between the various protons in the molecule, confirming the relative stereochemistry and providing a three-dimensional picture of the molecule.

The interplay between the stereochemistry of the 2-methylcyclopentyl moiety and the conformational preferences of the entire molecule ultimately defines the specific three-dimensional arrangement that is recognized by biological systems.

Computational and Theoretical Chemistry Applied to 3 Methoxy N 2 Methylcyclopentyl Aniline

Quantum Chemical Studies on Molecular Structure and Conformational Preferences

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), would be the cornerstone for elucidating the three-dimensional structure and conformational landscape of 3-methoxy-N-(2-methylcyclopentyl)aniline. The presence of the flexible 2-methylcyclopentyl group attached to the nitrogen atom introduces a significant number of possible conformations.

A thorough conformational search would be the initial step. This involves systematically rotating the rotatable bonds, specifically the C-N bond connecting the cyclopentyl ring to the aniline (B41778) nitrogen and the C-C bond of the methyl group on the cyclopentyl ring. The relative orientation of the methoxy (B1213986) group on the aniline ring also contributes to the conformational complexity. Each generated conformer's geometry would then be optimized to find the local energy minima on the potential energy surface.

The stability of these conformers is determined by a delicate balance of steric and electronic effects. For instance, steric hindrance between the 2-methylcyclopentyl group and the methoxy group on the aniline ring would destabilize certain conformations. Conversely, intramolecular hydrogen bonding or favorable non-covalent interactions could stabilize others. The final output of these studies would be a set of optimized geometries for the most stable conformers, along with their relative energies, providing insight into the most likely shapes the molecule adopts.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 60 | 0.00 | Minimal steric hindrance |

| B | 180 | 1.5 | Steric clash between methyl and methoxy groups |

| C | -60 | 0.25 | Potential weak C-H···O interaction |

Note: This table is illustrative and contains hypothetical data that would be the target of future computational studies.

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. For this aniline derivative, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the presence of the electron-donating amino and methoxy groups. The LUMO's energy relates to the molecule's ability to accept electrons, signifying its electrophilic character. The LUMO is likely to be distributed over the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to where chemical reactions are most likely to occur.

Table 2: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.2 | Good electron-donating capability (nucleophilic) |

| LUMO Energy | -0.8 | Moderate electron-accepting capability |

| HOMO-LUMO Gap | 4.4 | Moderate kinetic stability |

Note: This table is illustrative and contains hypothetical data that would be the target of future computational studies.

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can understand the feasibility and kinetics of a particular chemical transformation.

For instance, one could model the N-alkylation reaction to form this compound or its subsequent reactions. Transition state theory calculations would be used to locate the saddle points on the potential energy surface corresponding to the transition states. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. A lower activation energy indicates a faster reaction. By mapping the entire reaction pathway, from reactants through transition states to products, a complete energetic profile of the reaction can be constructed. This would provide invaluable insights into the reaction mechanism at a molecular level.

Table 3: Hypothetical Transition State Data for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry Highlights |

| Electrophilic Aromatic Substitution | 15.2 | Formation of a sigma complex intermediate |

| N-Dealkylation | 25.8 | Elongated C-N bond in the transition state |

Note: This table is illustrative and contains hypothetical data that would be the target of future computational studies.

Computational Prediction of Spectroscopic Parameters for Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in the structural elucidation of new compounds. For this compound, key spectroscopic parameters can be calculated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule, confirming its structure.

Similarly, infrared (IR) vibrational frequencies can be computed. The calculated IR spectrum shows the characteristic vibrational modes of the molecule, such as N-H stretching, C-O stretching of the methoxy group, and aromatic C-H bending. Comparing the calculated and experimental IR spectra can provide further confirmation of the molecule's identity and structure.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (N-H) | 4.2 ppm | 4.1 ppm |

| ¹³C NMR Chemical Shift (C-OCH₃) | 55.8 ppm | 55.6 ppm |

| IR Frequency (N-H stretch) | 3400 cm⁻¹ | 3410 cm⁻¹ |

Note: This table is illustrative and contains hypothetical data that would be the target of future computational and experimental studies.

Advanced Spectroscopic and Analytical Characterization for 3 Methoxy N 2 Methylcyclopentyl Aniline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 3-methoxy-N-(2-methylcyclopentyl)aniline. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

For a molecule with multiple overlapping signals in its one-dimensional (1D) ¹H and ¹³C NMR spectra, multi-dimensional NMR experiments are crucial for definitive structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve ambiguities.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the spin-spin coupling network within the 2-methylcyclopentyl ring and to confirm the relative positions of protons on the aniline (B41778) ring.

HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 | 55 - 56 | Protons to C3 of aniline ring |

| Aniline Ring (C1-C6) | 6.2 - 7.2 | 100 - 161 | Aromatic protons to adjacent and distant aromatic carbons |

| N-H | 3.5 - 4.5 (broad) | N/A | Proton to C1 of aniline and C1 of cyclopentyl ring |

| Cyclopentyl Ring | 1.2 - 2.2 | 20 - 50 | Aliphatic protons to other cyclopentyl carbons |

| Methyl (-CH₃) | 0.8 - 1.1 | 15 - 20 | Protons to C2 and C1 of cyclopentyl ring |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Given the presence of two chiral centers in the 2-methylcyclopentyl moiety, this compound exists as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a sample. mdpi.com This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). mdpi.com

Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers. mdpi.com These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ¹³C). The integration of these distinct signals allows for the precise quantification of each enantiomer in the original mixture.

Chiral Solvating Agents (CSAs): CSAs, such as chiral crown ethers or cyclodextrins, form transient diastereomeric complexes with the enantiomers of the analyte. bates.edu This interaction induces small chemical shift differences (ΔΔδ) between the signals of the two enantiomers, allowing for their differentiation and quantification directly in the NMR tube without chemical modification. bates.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. niscair.res.in The spectra arise from the vibrations of molecular bonds, and specific bonds absorb infrared radiation or scatter Raman light at characteristic frequencies. researchgate.net For this compound, these techniques confirm the presence of key structural motifs. researchgate.netcsic.es

N-H Stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopentyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aniline ring.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is typically found in the 1250-1360 cm⁻¹ range.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically appearing as two distinct peaks around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aryl C-N | Stretch | 1250 - 1360 | IR |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 | IR |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretch | 1020 - 1075 | IR |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This allows for the calculation of an unambiguous molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule, which provides further structural confirmation.

For this compound (C₁₃H₁₉NO), the expected exact mass of the molecular ion [M]⁺ would be precisely determined. Common fragmentation patterns would likely involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl radical from the cyclopentyl ring or cleavage within the ring.

Loss of the Cyclopentyl Group: Cleavage of the C-N bond between the nitrogen and the cyclopentyl ring, resulting in a fragment corresponding to the 3-methoxyaniline radical cation.

Loss of Methoxy Group: Cleavage of the O-CH₃ bond or the C-O bond on the aromatic ring, leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

| Ion | Proposed Structure/Loss | Description |

| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| [M - CH₃]⁺ | Loss of a methyl radical | Fragmentation originating from the methylcyclopentyl group. |

| [M - C₅H₉]⁺ | Loss of the methylcyclopentyl radical | Cleavage of the N-cyclopentyl bond. |

| [M - OCH₃]⁺ | Loss of a methoxy radical | Cleavage of the C-O bond of the methoxy group. |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral GC-MS, HPLC)

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of the synthesized compound. gcms.cz For a chiral compound like this compound, chiral chromatography is specifically required to separate the different stereoisomers. sigmaaldrich.com

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. A chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is used in the GC column. sigmaaldrich.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation. The mass spectrometer serves as a detector, confirming the identity of the eluting compounds.

Concluding Remarks and Future Research Perspectives in 3 Methoxy N 2 Methylcyclopentyl Aniline Chemistry

Current Achievements and Remaining Challenges in Synthesis and Functionalization

Significant progress has been made in the synthesis of N-aryl cyclopentylamines. Methodologies such as reductive amination, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent, are a common approach. numberanalytics.com For a molecule like 3-methoxy-N-(2-methylcyclopentyl)aniline, this could involve the reaction of 2-methylcyclopentanone (B130040) with 3-methoxyaniline. However, this approach often yields a mixture of stereoisomers, which can be challenging to separate.

Recent advancements include the development of novel catalytic systems. For instance, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has emerged as a powerful tool for constructing polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.govacs.org While this method offers good yields and diastereoselectivities, its application to a broad range of substrates and the selective synthesis of specific stereoisomers remain areas for further investigation.

Key Challenges in the Field:

Stereocontrol: The presence of multiple stereocenters in molecules like this compound necessitates the development of highly stereoselective synthetic methods.

Regiocontrol: In cases where the aromatic ring or the cyclopentyl moiety is further functionalized, achieving high regioselectivity is crucial.

Efficiency and Sustainability: Many existing methods rely on harsh reaction conditions, expensive catalysts, or produce significant waste. The development of more efficient and environmentally benign synthetic routes is a continuous goal. acs.org

The table below summarizes some of the current synthetic strategies for N-aryl amines and their associated challenges.

| Synthetic Method | Description | Advantages | Challenges |

| Reductive Amination | Reaction of a carbonyl compound with an amine followed by reduction. numberanalytics.com | Readily available starting materials. | Often results in mixtures of stereoisomers. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. organic-chemistry.org | Broad substrate scope and functional group tolerance. | Requires a pre-functionalized aryl component; catalyst cost. |

| [3+2] Cycloaddition | Reaction of N-aryl cyclopropylamines with alkenes. researchgate.net | Access to polyfunctionalized cyclopentylamines. | Control of stereoselectivity can be challenging. |

| Hydroamination | Direct addition of an N-H bond across a carbon-carbon multiple bond. acs.org | High atom economy. | Often requires forcing conditions; regioselectivity can be an issue. |

Emerging Methodologies for Enhanced Control over Stereochemistry and Regioselectivity

To address the challenges of stereochemical and regiochemical control, researchers are exploring a variety of innovative strategies. The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis and is highly applicable to the synthesis of specific stereoisomers of this compound. numberanalytics.com

Photocatalysis has also emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high levels of control. researchgate.net For instance, visible-light-induced cycloadditions can provide access to complex cyclopentylamine structures with high diastereoselectivity.

Furthermore, the development of highly regioselective N-arylation methods for aliphatic amines is an active area of research. su.se These methods, which often employ metal-free conditions, could provide a direct route to N-aryl cyclopentylamines with precise control over the position of substitution on the aromatic ring.

Integration of Computational Design in the Synthesis and Functionalization of N-Aryl Cyclopentylamines

Computational chemistry is becoming an indispensable tool in modern synthetic planning. nih.gov Density functional theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stereochemical outcome of a reaction, and design new catalysts with improved activity and selectivity.

In the context of N-aryl cyclopentylamines, computational modeling can help to:

Predict Reaction Pathways: By modeling the transition states of different reaction pathways, chemists can predict which products are likely to form under a given set of conditions.

Optimize Reaction Conditions: Computational screening of different catalysts, solvents, and other reaction parameters can accelerate the optimization process.

Design Novel Reagents: In silico design of new reagents and catalysts can lead to the development of more efficient and selective synthetic methods.

Recent studies have demonstrated the power of computational modeling in guiding the synthesis of complex nitrogen-containing heterocycles, a testament to its potential in the targeted synthesis of molecules like this compound. mit.edu

Broader Implications for the Synthesis of Complex N-Aryl Cyclopentylamines

The development of new synthetic methods for complex N-aryl cyclopentylamines has far-reaching implications. These structural motifs are found in a wide range of biologically active molecules, and the ability to synthesize them efficiently and selectively is crucial for drug discovery and development. nih.gov

Moreover, the principles and methodologies developed for the synthesis of these molecules can be applied to other areas of chemistry, including materials science and catalysis. The ongoing quest for more sophisticated and controlled synthetic methods will undoubtedly lead to new discoveries and innovations across the chemical sciences.

Q & A

Q. What are the most reliable synthetic routes for 3-methoxy-N-(2-methylcyclopentyl)aniline, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of 3-methoxyaniline with 2-methylcyclopentyl halides (e.g., bromide or iodide) under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Yield optimization requires careful control of:

- Temperature : Higher temperatures (>100°C) risk decomposition of the alkylating agent.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aniline nitrogen.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include:

- ¹³C NMR : Signals at 55–60 ppm (methoxy carbon) and 25–35 ppm (cyclopentyl carbons) confirm substitution .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 219.3 (calculated for C₁₃H₁₉NO) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylcyclopentyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky 2-methylcyclopentyl group introduces steric hindrance, reducing accessibility to the nitrogen lone pair. This affects:

- Buchwald-Hartwig Amination : Lower yields compared to less hindered analogs due to slower oxidative addition .

- Electrophilic Aromatic Substitution (EAS) : Methoxy’s electron-donating effect directs substitution to the para position, but steric effects from the cyclopentyl group may suppress reactivity. Computational modeling (DFT) can quantify these effects by analyzing LUMO/HOMO localization .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. To resolve:

Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., COX-2 inhibition vs. serotonin receptor binding) .

Molecular Docking : Compare binding poses in enzyme active sites vs. receptor pockets. For example, the methoxy group may hydrogen-bond with COX-2 but clash with serotonin receptor residues .

Metabolite Analysis : Check for in situ degradation products (e.g., demethylation) using LC-MS .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate:

- LogP : ~3.2 (moderate lipophilicity due to cyclopentyl group).

- BBB Permeability : Likely low (polar surface area >45 Ų) .

- CYP450 Metabolism : The methoxy group is susceptible to oxidative demethylation by CYP3A4, predicted via docking into CYP homology models .

Q. How does the stereochemistry of the 2-methylcyclopentyl group affect biological activity?

Methodological Answer: The cyclopentyl group’s chair conformation influences binding to chiral targets. For example:

- Enantiomer Synthesis : Resolve enantiomers via chiral HPLC using a cellulose-based column .

- Biological Testing : Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding assays. For serotonin receptors, the (R)-enantiomer may show 10-fold higher affinity due to better steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.